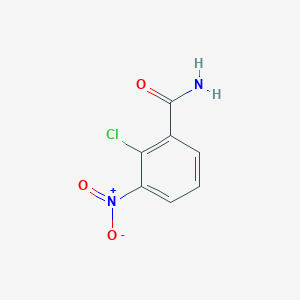

2-氯-3-硝基苯甲酰胺

描述

2-Chloro-3-nitrobenzamide is a chemical compound with the molecular formula C7H5ClN2O3 . It has a molecular weight of 200.58 . The compound appears as a white to yellow solid .

Synthesis Analysis

The synthesis of 2-Chloro-3-nitrobenzamide or similar compounds often involves reactions with various reagents. For instance, one study describes the synthesis of a related compound, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido) benzamide, through the reaction of 3-chloro-4-methylaniline with 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . Another patent describes a process for preparing chlorantraniliprole, which involves the use of a variant of anthranilic acid .Molecular Structure Analysis

The molecular structure of 2-Chloro-3-nitrobenzamide can be represented by the InChI code: 1S/C7H5ClN2O3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H,(H2,9,11) . This indicates that the compound contains seven carbon atoms, five hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms .Physical And Chemical Properties Analysis

2-Chloro-3-nitrobenzamide is a white to yellow solid . It has a molecular weight of 200.58 .科学研究应用

苯甲酰胺的合成

“2-氯-3-硝基苯甲酰胺”可用於苯甲酰胺的合成 . 在路易斯酸性离子液体负载在硅藻土上存在的情况下,通过苯甲酸和胺的直接缩合反应,在超声波照射下合成苯甲酰胺 . 该方法的优势在于它使用了一种优良且可回收的催化剂,反应时间短,操作简便,产率高且环保 .

医药应用

苯甲酰胺可使用“2-氯-3-硝基苯甲酰胺”合成,广泛应用于制药行业 . 它们存在于潜在药物化合物的结构中,如洛哌丁胺(止泻药)、对乙酰氨基酚(止痛药)、利多卡因(局部麻醉剂)、阿托伐他汀(降胆固醇药)、利辛普利(血管紧张素转化酶抑制剂)、缬沙坦(血管紧张素II受体阻滞剂)、索拉非尼和地尔硫卓(用于治疗心绞痛和高血压的钙通道阻滞剂),以及立普妥和万斯,它们分别被广泛用于治疗癌症、高胆固醇血症和儿童多动症 .

工业应用

苯甲酰胺可使用“2-氯-3-硝基苯甲酰胺”合成,广泛应用于造纸、塑料和橡胶等行业 . 它们是各种材料合成中的中间产物 .

农业应用

在农业领域,苯甲酰胺被用于各种用途 . 它们使用“2-氯-3-硝基苯甲酰胺”和其他化合物合成 .

治疗剂合成

安全和危害

作用机制

Target of Action

2-Chloro-3-nitrobenzamide is a derivative of benzamide . Benzamides are known to have a wide range of biological activities and are used in various pharmaceutical drugs . .

Mode of Action

Benzamides, in general, are known to interact with their targets through hydrogen bonding and hydrophobic interactions . The nitro group in 2-Chloro-3-nitrobenzamide could potentially undergo reduction to form an amino group, which could further interact with biological targets.

Biochemical Pathways

Benzamides are known to affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

Benzamides, in general, are known to be moderately soluble in water , which could affect their absorption and distribution in the body.

Result of Action

Benzamides, in general, are known to have a wide range of biological activities, including analgesic, antidepressant, antiemetic, and antipsychotic effects .

Action Environment

Factors such as temperature, ph, and the presence of other substances could potentially affect the action of benzamides .

属性

IUPAC Name |

2-chloro-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTHIYUTPYYKGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443390 | |

| Record name | 2-chloro-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117054-76-9 | |

| Record name | 2-chloro-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

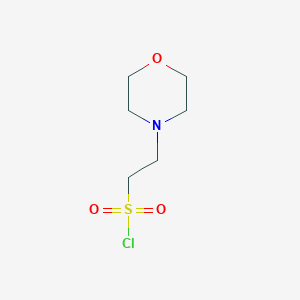

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-ethoxy-1H-imidazo[1,2-b]pyrazole](/img/structure/B176538.png)

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride](/img/structure/B176542.png)

![[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate](/img/structure/B176567.png)